
Ganciclovir Mono-O-acetate
Overview
Description
Ganciclovir Mono-O-acetate (CAS: 88110-89-8) is a derivative of the antiviral drug ganciclovir (GCV), characterized by the addition of an acetyl group to one of its hydroxyl moieties. Its molecular formula is C₁₁H₁₅N₅O₅, with a molecular weight of 297.27 g/mol . Structurally, it is defined as [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate, as per its IUPAC name . This compound is primarily used as a pharmaceutical impurity reference standard to ensure quality control during the synthesis and purification of ganciclovir and its prodrugs, such as valganciclovir . It is synthesized via acetylation routes, such as from triacetyl ganciclovir or through reactions with trimethyl orthoacetate, achieving yields of ~72% .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ganciclovir Mono-O-acetate is synthesized through the esterification of Ganciclovir with acetic anhydride or vinyl acetate. The reaction typically involves the use of a catalyst such as pyridine or triethylamine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions, usually between 0°C and 25°C, to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process .
Chemical Reactions Analysis
Types of Reactions
Ganciclovir Mono-O-acetate undergoes several types of chemical reactions, including:
Hydrolysis: The acetate group can be hydrolyzed back to Ganciclovir in the presence of water or aqueous solutions.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of various oxidized derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Ganciclovir.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Mechanism of Action:
Ganciclovir functions as a DNA polymerase inhibitor, specifically targeting the replication of cytomegalovirus (CMV) and other herpesviruses. The mono-O-acetate form enhances the bioavailability and efficacy of ganciclovir by improving its absorption and stability in biological systems .
Clinical Applications:
- Cytomegalovirus (CMV) Retinitis: this compound is particularly effective in treating CMV retinitis in immunocompromised patients, such as those with AIDS. It helps in both induction and maintenance therapy .
- Herpetic Keratitis: The compound is also used for treating herpetic keratitis, an infection of the eye caused by herpes simplex virus .
Research Applications
In Vitro Studies:
this compound has been utilized in various in vitro studies to assess its antiviral properties against different viral strains. Its ability to inhibit viral replication has made it a subject of interest for researchers studying antiviral therapies .
Pharmacological Research:
Research has focused on the pharmacokinetics and pharmacodynamics of this compound. Studies indicate that the mono-O-acetate form may lead to improved therapeutic outcomes due to better cellular uptake compared to ganciclovir itself .
Potential for Drug Development
Prodrug Formulation:
The mono-O-acetate derivative serves as a prodrug formulation that can be converted into the active form within the body. This conversion process is facilitated by enzymatic reactions, enhancing the compound's therapeutic potential against viral infections .
Combination Therapies:
There is ongoing research into combining this compound with other antiviral agents to enhance efficacy and reduce resistance development in viral pathogens. This approach could lead to more effective treatment regimens for resistant strains of viruses .
Case Studies
Mechanism of Action
Ganciclovir Mono-O-acetate exerts its effects primarily through its conversion to Ganciclovir in vivo. Ganciclovir is phosphorylated by viral kinases to form Ganciclovir triphosphate, which inhibits viral DNA polymerase, thereby preventing viral DNA synthesis and replication. This mechanism is particularly effective against CMV and other herpesviruses .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Chemical Properties
Table 1: Key Chemical Properties of Ganciclovir Mono-O-acetate and Analogues
Key Observations :
- This compound differs from GCV by the addition of an acetyl group, increasing its molecular weight by 42.04 g/mol.
- Valganciclovir, an L-valyl ester prodrug of GCV, is designed to improve oral absorption, whereas Mono-O-acetate serves as a synthetic intermediate or impurity .
- Acyclovir lacks the 3'-hydroxyl group present in GCV, limiting its activity to herpes simplex virus (HSV) rather than cytomegalovirus (CMV) .
Pharmacokinetic and Mechanistic Differences
Antiviral Activation and Efficacy:
- Ganciclovir : Requires triphosphorylation by viral kinases (e.g., CMV UL97) for activation. Its triphosphate form inhibits viral DNA polymerase, with an intracellular half-life of 12 hours —significantly longer than acyclovir’s 1–2 hours .
- This compound: No direct evidence of antiviral activity exists; its role is confined to analytical applications .
- Acyclovir : Specific to HSV due to dependence on HSV thymidine kinase for activation. Modifications to the guanine base (e.g., tricyclic analogues) can retain antiherpetic potency but are sensitive to substituent steric demands .
- MLN4924 : A neddylation-activating enzyme (NAE) inhibitor, outperformed GCV and PAA in reducing cytomegaloviral luciferase expression in vitro, highlighting alternative antiviral strategies .
Biological Activity
Ganciclovir Mono-O-acetate is a derivative of ganciclovir, an antiviral medication predominantly used for treating cytomegalovirus (CMV) infections, particularly in immunocompromised patients. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, efficacy, and safety profile.
Ganciclovir acts primarily as a nucleoside analogue that inhibits viral DNA synthesis. Its active form, ganciclovir triphosphate (ganciclovir-TP), is produced through phosphorylation by viral and cellular kinases. The key steps include:
- Phosphorylation : Ganciclovir is phosphorylated by the viral UL97 kinase to form ganciclovir monophosphate, which is further phosphorylated by cellular kinases to ganciclovir-TP.
- Inhibition of Viral DNA Polymerase : Ganciclovir-TP selectively inhibits the CMV DNA polymerase, leading to termination of viral DNA elongation and ultimately inhibiting viral replication .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its metabolism and bioavailability:
- Bioavailability : The oral bioavailability of ganciclovir is low (2.6% to 8.9%) due to extensive first-pass metabolism. However, when administered as the prodrug valganciclovir, the bioavailability can reach up to 60% .
- Tissue Distribution : Ganciclovir-TP accumulates in CMV-infected cells, where it remains stable with a half-life of approximately 16.5 hours, allowing for sustained antiviral activity .
Efficacy Against Cytomegalovirus
This compound demonstrates significant antiviral activity against CMV. Clinical studies indicate its effectiveness in treating:
- CMV Retinitis : Particularly in patients with AIDS or those undergoing organ transplantation.
- CMV Pneumonitis : In bone marrow transplant recipients, ganciclovir has been shown to improve outcomes when used alongside CMV immune globulin .
Table 1: Comparative Efficacy of Ganciclovir and Valganciclovir
Drug | Bioavailability (%) | Primary Use | Efficacy Against CMV |
---|---|---|---|
Ganciclovir | 2.6 - 8.9 | IV administration | High |
Valganciclovir | ~60 | Oral administration | Higher systemic levels |
Safety Profile and Adverse Effects
While this compound is generally effective, it is associated with several adverse effects:
- Hematological Toxicity : Myelosuppression is common, with neutropenia occurring in up to 50% of patients receiving treatment . Monitoring of blood counts is essential during therapy.
- Potential Mutagenicity : Preclinical studies suggest that ganciclovir may be mutagenic and teratogenic; thus, caution is advised when prescribing to pregnant women .
Case Studies
Several case studies highlight the clinical application of this compound:
- Case Study 1 : A study involving bone marrow transplant recipients demonstrated that early initiation of ganciclovir therapy significantly reduced the incidence of CMV disease compared to delayed treatment.
- Case Study 2 : In HIV-positive patients with CMV retinitis, combination therapy with ganciclovir and immune globulin resulted in improved visual outcomes compared to ganciclovir alone.
Q & A
Q. Basic: What are the validated methods for synthesizing and characterizing Ganciclovir Mono-O-acetate in laboratory settings?
Methodological Answer:
this compound synthesis typically involves the selective acetylation of ganciclovir using acetic anhydride under controlled pH and temperature. Characterization requires high-performance liquid chromatography (HPLC) with UV detection (≥90.0% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm the mono-O-acetylation site . For reproducibility, document reaction conditions (solvent, catalyst, stoichiometry) and provide raw spectral data (e.g., H-NMR chemical shifts for acetate protons at δ 2.1–2.3 ppm). Ensure compliance with journal guidelines for experimental transparency, including supplementary materials for spectral validation .
Q. Basic: How can researchers quantify this compound in biological matrices during pharmacokinetic studies?
Methodological Answer:
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., Ganciclovir-d5) to enhance specificity and accuracy in plasma or tissue samples. Validate the method per FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%). Include matrix effect assessments using post-column infusion to account for ion suppression/enhancement . For preclinical models, synchronize sampling with viral load measurements to correlate exposure-response relationships.
Q. Basic: What safety protocols are critical when handling this compound in vitro?
Methodological Answer:
Adhere to OSHA HCS guidelines:
- Use NIOSH-certified respirators (N95 or higher) during aerosol-generating procedures.
- Wear nitrile gloves and lab coats stored separately from personal clothing.
- Decontaminate work surfaces with 70% ethanol before/after use.
Store the compound at –20°C in airtight containers, segregated from food or feed. Document exposure incidents and conduct regular risk assessments under institutional biosafety committee oversight .
Q. Advanced: How can population pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize dosing regimens for this compound in immunocompromised populations?
Methodological Answer:
Employ non-parametric adaptive grid algorithms (e.g., Pmetrics) to model inter-individual variability in clearance and volume of distribution. Integrate covariates like creatinine clearance (CrCl) and CMV viral load dynamics. Validate models using bootstrap analysis (≥1000 iterations) and visual predictive checks. For renal impairment, simulate dose adjustments using physiologically based pharmacokinetic (PBPK) models that account for tubular secretion saturation .
Q. Advanced: What experimental designs address discrepancies between in vitro tumor spheroid models and in vivo efficacy of this compound?
Methodological Answer:
Use 3D tumor spheroids cultured in collagen matrices to mimic stromal interactions. Compare Gompertzian growth parameters (e.g., doubling time, plateau phase) with in vivo xenograft data. Apply spatial transcriptomics to identify hypoxia-driven resistance mechanisms in spheroid cores. For translational relevance, calibrate in vitro drug concentrations to match human plasma AUC/MIC ratios . Resolve contradictions by integrating single-cell RNA-seq to map heterogeneity in drug uptake .
Q. Advanced: How should researchers resolve contradictions in antiviral efficacy data across studies?
Methodological Answer:
Conduct systematic meta-analyses stratified by experimental variables:
- Host immune status (e.g., NK cell activity in immunocompetent vs. immunosuppressed models).
- Viral strain specificity (e.g., CMV vs. PRRSV).
- Assay sensitivity (plaque reduction vs. qPCR thresholds).
Use funnel plots to detect publication bias and mixed-effects models to quantify heterogeneity (I² statistic). Reconcile outliers via in silico docking studies to assess binding affinity variations .
Methodological: How to formulate hypothesis-driven research questions for this compound studies?
Answer:
Apply the P-E/I-C-O framework :
- Population : CMV-infected human foreskin fibroblasts (HFFs) or murine models.
- Exposure : Dose-ranging studies (0.1–10 µM).
- Comparison : Ganciclovir (parent drug) vs. Mono-O-acetate.
- Outcome : EC50 reduction, mitochondrial toxicity (ATP assay).
Predefine shell tables for variables (e.g., viral titer, cytotoxicity) and validate feasibility via pilot studies .
Q. Regulatory: What steps ensure compliance with chemical safety regulations during preclinical development?
Methodological Answer:
- Screen against Proposition 65 (California) for carcinogenicity thresholds.
- Submit material safety data sheets (MSDS) with impurity profiles (e.g., Valganciclovir Hydrochloride analogs) to the FDA’s Gateway for Electronic Submissions.
- Conduct GLP-compliant genotoxicity assays (Ames test, micronucleus) and document waste disposal via EPA Hazardous Waste Number U271 .
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKCCHLLFMWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333225 | |
Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88110-89-8 | |
Record name | 9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88110-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-3-acetoxy-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088110898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2(R,S)-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-acetoxy-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((2-AMINO-1,6-DIHYDRO-6-OXO-9H-PURIN-9-YL)METHOXY)-3-ACETOXY-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOP6XHY7OL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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